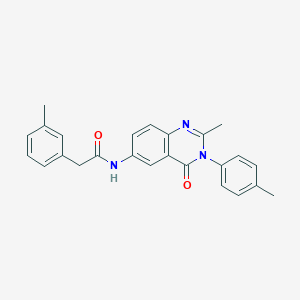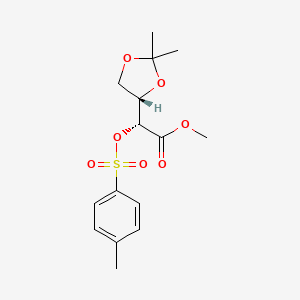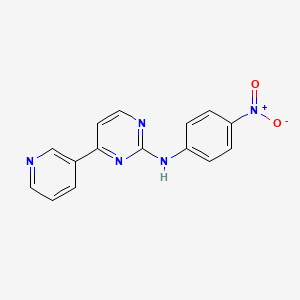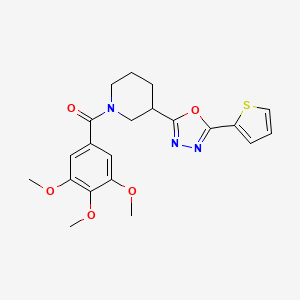![molecular formula C15H16N2O4 B2952084 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248358-70-3](/img/structure/B2952084.png)
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MIQCA is a complex molecule that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in various animal models.
Wirkmechanismus
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid research. One area of research is the development of this compound analogs that have improved anticancer and anti-inflammatory properties. Another area of research is the study of this compound's potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, this compound is a complex molecule that has shown potential applications in various fields of scientific research. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential applications in cancer treatment and inflammation reduction make it a promising compound for future research.
Synthesemethoden
The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is a complex process that involves several steps. One of the most common methods used for this compound synthesis is the reaction of 3,4-dihydroisoquinoline with tert-butyl 2-oxo-2-(2-methylpropan-2-yl)aminoacetate in the presence of a base. The reaction results in the formation of this compound as a white solid.
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-12(13(18)19)16-8-10(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDNGJZWXOTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC(=NC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)

![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)
![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)

![2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2952018.png)
![N-benzyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952019.png)
![1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2952020.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2952022.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952023.png)